molecular formula C7H13NO B1266223 N-Allylmorpholine CAS No. 696-57-1

N-Allylmorpholine

Cat. No.: B1266223
CAS No.: 696-57-1
M. Wt: 127.18 g/mol
InChI Key: SUSANAYXICMXBL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N-Allylmorpholine and Allied Morpholine (B109124) Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science, recognized for its utility as a building block in a wide array of therapeutic agents and functional materials. e3s-conferences.orgresearchgate.net Morpholine derivatives have been extensively explored for applications ranging from pharmaceuticals, such as antibiotics and anticancer drugs, to agrochemicals like fungicides and herbicides. e3s-conferences.orgnih.govacs.org

Within this broad family, this compound (also known as 4-allylmorpholine) represents a specific and functionalized derivative. ontosight.ai Its synthesis is straightforward, typically achieved through the direct alkylation of morpholine with an allyl halide, such as allyl chloride or allyl bromide, a method analogous to the Hofmann alkylation. tandfonline.comtandfonline.comasianpubs.org Early investigations into its reactivity included studies of its behavior in classic organic reactions, such as the Prévost reaction, where its rearrangement and addition products were examined. publish.csiro.au

Research has since evolved from basic synthesis and reactivity studies to exploring its more complex applications. A significant area of development has been in polymer chemistry, where the copolymerization of this compound with monomers like sulfur dioxide and styrene (B11656) was investigated to produce novel water-soluble polymers and polyelectrolytes. tandfonline.comtandfonline.com More recently, research has focused on its utility in advanced organic transformations and as a precursor for complex molecular architectures, including metal complexes and pharmacologically relevant scaffolds. acs.orgresearchgate.netmdpi.com

Significance of this compound in Contemporary Organic Synthesis and Chemical Science

This compound is a valuable intermediate and building block in modern chemical synthesis. ontosight.ai Its bifunctional nature—a tertiary amine and a terminal alkene—allows it to participate in a diverse range of chemical transformations.

Key areas of significance include:

Polymer Science: The compound serves as a monomer in polymerization reactions. It can be copolymerized with sulfur dioxide (SO2) to yield alternating copolymers and with styrene to form random copolymers. tandfonline.comtandfonline.com These polymers, containing tertiary amine functionalities, are of interest for creating materials such as special membranes for gas separations. tandfonline.com Furthermore, this compound can be quaternized with allyl halides to form N,N-diallyl morpholinium salts, which are monomers for cyclopolymerization, producing water-soluble polymers with quaternary ammonium (B1175870) groups in each repeating unit. google.com

Advanced Organic Reactions: this compound is a key substrate in several stereoselective and catalytic reactions. It participates in the zwitterionic aza-Claisen rearrangement when treated with α-fluoroacid chlorides under Lewis acid catalysis, providing a route to α-fluoro-γ-vinylamides, which are versatile synthetic intermediates. nih.govprinceton.edu It is also used as a substrate in N-allylic isomerization reactions catalyzed by cobalt pincer complexes to produce the corresponding enamines. acs.orgchemrxiv.org

Precursor for Complex Molecules: The compound is a starting material for the synthesis of other valuable chemical entities. For example, it is a precursor to this compound-4-carbothioamide, a thiourea (B124793) derivative used as a ligand in the synthesis of novel silver(I) and platinum(II) π-coordination complexes. researchgate.netukrbiochemjournal.org It is also a foundational component for creating more complex structures, such as the chromone-containing allylmorpholines (CCAMs), which are investigated for their unique properties. mdpi.comnih.gov

Intermediate for Applied Chemicals: It is recognized as an intermediate in the synthesis of certain pharmaceuticals, including antihistamines and anti-inflammatory agents, as well as in the production of agrochemicals like pesticides and herbicides. ontosight.ai

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO ontosight.aichemeo.comnih.govnist.gov
Molecular Weight 127.18 g/mol chemeo.comnih.govnist.gov
Boiling Point 158.9 - 175 °C ontosight.ai
Density ~0.923 - 0.94 g/cm³ ontosight.ai
Appearance Colorless to pale yellow liquid ontosight.ai
CAS Number 696-57-1 chemeo.comnih.govnist.gov
IUPAC Name 4-prop-2-enylmorpholine nih.gov

Scope and Objectives of Research Endeavors Pertaining to this compound

Current research involving this compound is driven by several key objectives aimed at leveraging its unique chemical properties for scientific advancement.

Development of Novel Synthetic Methodologies: A primary goal is to utilize this compound as a model substrate to develop new, efficient, and stereoselective chemical reactions. This includes advancing catalytic systems, such as the cobalt-catalyzed isomerization for the synthesis of enamines, and refining rearrangement reactions like the zwitterionic aza-Claisen rearrangement to access complex chiral molecules. acs.orgnih.govprinceton.educhemrxiv.org

Synthesis of Functional Polymers: Researchers aim to synthesize new polymers and copolymers incorporating the this compound unit to achieve specific material properties. tandfonline.com Objectives include creating water-soluble polyelectrolytes and developing specialized membranes, for instance, for gas separation applications. tandfonline.comtandfonline.com The synthesis of poly(N,N-diallyl morpholinium) salts is targeted for applications that can exploit their charged, polymeric structure. google.com

Creation of Biologically Relevant Molecules: A significant research thrust is the use of this compound as a scaffold to build more complex molecules with potential pharmacological activity. ontosight.ai This includes the synthesis of chromone-containing allylmorpholines (CCAMs) to study their interaction with biological targets like enzymes and receptors. mdpi.comnih.govnih.gov Although the specific biological effects are outside the scope of this article, the objective of the chemical synthesis is to create these novel molecular entities for further investigation. pharmjournal.ru

Exploration in Coordination Chemistry: There is an active interest in using derivatives of this compound, such as this compound-4-carbothioamide, as ligands for the synthesis of novel metal-organic complexes. researchgate.netukrbiochemjournal.org The objective is to study the coordination behavior of these ligands with metal ions like Ag(I) and Pt(II) and to characterize the resulting structures and properties. researchgate.netukrbiochemjournal.org

Overview of Key Methodological Approaches in this compound Investigations

The study of this compound and its applications involves a range of established and advanced experimental and theoretical methods.

Synthesis and Purification: The primary synthesis of this compound is consistently reported as the N-alkylation of morpholine with an allyl halide. tandfonline.comtandfonline.comasianpubs.org Purification of the product and its subsequent derivatives is typically achieved using standard laboratory techniques such as distillation and column chromatography. rsc.org

Structural Elucidation and Characterization: The definitive identification and structural confirmation of this compound and its reaction products rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure, with characteristic signals confirming the presence of both the morpholine ring and the allyl group. tandfonline.comdoi.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. For this compound, key absorptions include the C=C stretching vibration of the allyl group. tandfonline.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. nist.gov

Elemental Microanalysis: This method provides the empirical formula by quantifying the percentage composition of elements (C, H, N), which is compared against calculated values to establish purity. tandfonline.comtandfonline.com

Reaction Monitoring and Mechanistic Studies: Researchers employ various techniques to study the course and mechanism of reactions involving this compound. This includes kinetic studies to determine reaction orders and the use of catalysts like Ytterbium triflate (Yb(OTf)₃) or cobalt pincer complexes, followed by detailed analysis of the products to understand reaction pathways. acs.orgnih.govchemrxiv.org

Polymer Characterization: For polymers derived from this compound, methodologies include viscometry to measure the viscosity of polymer solutions and solubility tests in various solvents. tandfonline.com

Theoretical and Computational Methods: Density Functional Theory (DFT) calculations are employed to compare theoretical data with experimental results, such as vibrational frequencies from IR spectra, and to investigate molecular geometries and electronic structures of this compound derivatives, particularly its metal complexes. researchgate.net

Below is a table summarizing key spectroscopic data for this compound.

Spectroscopic DataObserved FeaturesSource(s)
¹H-NMR (in CDCl₃)Signals observed at ~2.4 ppm (triplet, morpholine protons adjacent to N), ~3.7 ppm (triplet, morpholine protons adjacent to O), and characteristic signals for the allyl group protons (multiplet for -CH₂- and vinyl protons). tandfonline.com tandfonline.com
FT-IR (KBr disc)Disappearance of N-H stretching vibration (~3320 cm⁻¹) from morpholine. Appearance of sharp peaks for C=C stretching (~1655 cm⁻¹) and olefinic C-H stretching (~3060 cm⁻¹). tandfonline.com tandfonline.com
Mass Spectrum (EI)The mass spectrum shows various fragment ions, providing a fingerprint for the molecule's structure. nist.gov nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSANAYXICMXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219871
Record name Allylmorpholine
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-57-1
Record name Allylmorpholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Allylmorpholine
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Synthetic Methodologies and Process Optimization for N Allylmorpholine

Established Reaction Pathways for N-Allylmorpholine Synthesis

The formation of the C-N bond between the morpholine (B109124) nitrogen and an allyl moiety is the cornerstone of this compound synthesis. This can be achieved through several established reaction pathways, each with its own set of advantages and limitations.

Alkylation Strategies Utilizing Allyl Halides

One of the most direct and widely employed methods for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and an allyl halide, such as allyl chloride or allyl bromide. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the desired this compound.

The reaction is typically carried out in a suitable solvent, and often a base is added to neutralize the hydrohalic acid formed as a byproduct. The reaction between morpholine and allyl bromide can be highly exothermic, necessitating cooling to control the reaction temperature. For instance, a common laboratory preparation involves the dropwise addition of allyl bromide to morpholine at 0 °C, followed by stirring at room temperature.

ReactantsReagents/ConditionsProductNotes
Morpholine, Allyl Bromide0 °C to room temperatureThis compoundHighly exothermic reaction
Morpholine, Allyl Chloride-This compoundA common alkylating agent

Alternative Routes via Reductive Amination of Allyl Aldehydes or Ketones

Reductive amination offers an alternative pathway to this compound, starting from morpholine and an allyl carbonyl compound, most notably acrolein (propenal). This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate through the reaction of morpholine with the carbonyl group of acrolein. This intermediate is then reduced in situ to the target tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices in laboratory settings. rsc.orgthieme-connect.comacs.org The latter is particularly useful as it can selectively reduce the iminium ion in the presence of the unreacted aldehyde. acs.org

This method avoids the use of allyl halides and can be advantageous in terms of substrate availability and reaction control. The general mechanism for reductive amination proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced. nih.gov

Carbonyl CompoundAmineReducing AgentProduct
Acrolein (Allyl Aldehyde)MorpholineNaBH4 or NaBH3CNThis compound

Novel Synthetic Routes and Mechanistic Elucidation in this compound Formation

Beyond the classical methods, research into novel synthetic routes for allylic amines, including this compound, is an active area. One such approach is the zinc-mediated allylation of azides, which provides a high-yield preparation of N-allylamines. chemrxiv.org Although not specifically demonstrated for this compound, this method could potentially be adapted. Another innovative approach involves the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides, offering a modular protocol to construct architecturally complex allylic amines. thieme-connect.com

Mechanistic studies are crucial for understanding and optimizing these synthetic transformations. For instance, in the context of palladium-catalyzed allylic amination, the reaction is understood to proceed through a π-allyl palladium intermediate. acs.org The study of such intermediates and the factors influencing their formation and subsequent reaction with the amine are key to developing more efficient and selective catalytic systems.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of this compound and related allylic amines.

Homogeneous Catalysis for C-N Bond Formation to this compound

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. Transition metal complexes, particularly those of palladium, rhodium, and iridium, are widely used for allylic amination reactions.

Palladium-catalyzed allylic amination is a well-established method for forming C-N bonds. chemrxiv.orgthieme-connect.com The reaction of morpholine with allylic substrates, such as allylic acetates or carbonates, in the presence of a palladium(0) catalyst and a suitable ligand, provides an efficient route to this compound. chemrxiv.orgthieme-connect.com The choice of ligand is critical in controlling the regioselectivity and enantioselectivity of the reaction. For example, pyridine-phosphine ligands have been used in asymmetric palladium-catalyzed allylic amination of various amines, including morpholine, with high enantioselectivities. chemrxiv.org

Rhodium and iridium complexes have also been employed in the synthesis of allylic amines. researchgate.netacs.org For instance, iridium-catalyzed asymmetric allylic amination of 2-alkynylanilines has been reported, leading to highly enantioenriched allylic amines. researchgate.netacs.org While not a direct synthesis of this compound, these studies highlight the potential of iridium catalysis for the enantioselective formation of C-N bonds with allylic partners. A rhodium-catalyzed isomerization of this compound to the corresponding enamine has also been documented. wiley-vch.de

Catalyst SystemSubstratesProductKey Features
Pd(0) / Pyridine-Phosphine Ligand1,3-Diphenyl-2-propenyl acetate (B1210297), MorpholineN-Allyl-type morpholine derivativeHigh enantioselectivity (up to 88% ee) chemrxiv.org
Iridium Complex / Chiral LigandAllylic Carbonate, 2-AlkynylanilineChiral Allylic AmineHigh regio- and enantioselectivity researchgate.netacs.org
RhH(CO)(PPh3)3This compoundE-enamineIsomerization reaction wiley-vch.de

Heterogeneous Catalysis for Enhanced Atom Economy in this compound Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, leading to improved atom economy and more sustainable processes. For the synthesis of this compound, heterogeneous catalysts have been primarily investigated in the context of the N-alkylation of morpholine with allyl alcohol.

This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde by the catalyst, followed by condensation with the amine to form an enamine or iminium ion, and subsequent reduction by the "borrowed" hydrogen. This approach is highly atom-economical as the only byproduct is water.

Solid acid catalysts, such as tungsten oxide supported on zirconia (WO3/ZrO2), have shown good activity and selectivity for the monoallylation of anilines with allyl alcohol. Similar catalytic systems could be applied to the N-alkylation of morpholine. Another example is the use of a CuO–NiO/γ–Al2O3 catalyst for the N-alkylation of morpholine with various alcohols in the gas phase. This system demonstrated high conversion and selectivity for N-methylmorpholine from methanol (B129727) and could be applicable to allyl alcohol.

CatalystReactantsProductKey Advantages
10 wt% WO3/ZrO2Aniline, Allyl AlcoholN-Allyl AnilineReusable solid acid catalyst, good selectivity for monoallylation
CuO–NiO/γ–Al2O3Morpholine, MethanolN-MethylmorpholineHigh conversion and selectivity in gas-phase reaction, potential for allyl alcohol

Biocatalytic Pathways for this compound (if emerging)

The development of sustainable manufacturing routes for chiral N-alkylated amino acids is a key focus in the pharmaceutical and fine-chemical industries. nih.gov Biocatalysis, utilizing enzymes or whole cells, presents a greener alternative to traditional chemical synthesis by performing reactions in an environmentally friendly manner. nih.govnih.gov Enzymes such as aminoacylases and ketimine reductases have shown potential in the asymmetric synthesis of N-alkylated amino acids. nih.govnih.gov

While direct biocatalytic routes to this compound are not extensively documented, the principles of biocatalytic N-alkylation are well-established. For instance, a diverse panel of biocatalysts has been discovered that can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.gov These reactions have been successfully performed on a gram scale, yielding optically pure products in high yields. nih.gov This suggests the theoretical potential for developing a biocatalytic pathway for this compound, likely involving the enzymatic reaction of morpholine with an allyl-containing substrate. Further research in enzyme screening and protein engineering could lead to the identification or development of a specific biocatalyst for this transformation. rsc.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The synthesis of this compound is commonly achieved through the N-alkylation of morpholine with an allyl halide, such as allyl chloride or allyl bromide. tandfonline.comtandfonline.comasianpubs.org The optimization of reaction parameters is crucial for maximizing yield and purity.

Key synthetic approaches include:

Hofmann Alkylation: The reaction of morpholine with allyl chloride is a documented method for synthesizing this compound. tandfonline.comtandfonline.com

Reaction with Allyl Bromide: Using allyl bromide in the presence of sodium hydride and dry benzene (B151609) as a medium is another synthetic route. asianpubs.org

Phase Transfer Catalysis (PTC): This technique facilitates reactions between reactants in different immiscible phases. acsgcipr.orgwikipedia.orgfzgxjckxxb.com For N-alkylation, PTC can enable the use of more environmentally friendly inorganic bases and a wider range of solvents, often leading to higher productivity. acsgcipr.org Quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride are common phase-transfer catalysts. wikipedia.org

Solvent Effects and Reaction Media Influence on this compound Yields

The choice of solvent significantly impacts the yield and selectivity of N-alkylation reactions.

Solvent/Reaction MediaObservationReference
Toluene (B28343)In the N-alkylation of anilines, using toluene as the solvent resulted in an 87% isolated yield of the desired product. acs.org
Polar Protic Solvents (e.g., HFIP)In contrast to nonpolar solvents, polar protic solvents led to the formation of an alternate regioisomer in the N-alkylation of anilines. acs.org
Benzene (dry)Used as a medium for the reaction of morpholine with allyl bromide in the presence of sodium hydride. asianpubs.org
Two-Phase Liquid System (Water/Water-Immiscible Organic Liquid)This system is beneficial for preparing allyl amines by reacting an amine with an allyl halide, as it helps to eliminate disadvantages found in prior art processes. google.com
Solvent-Free ConditionsIn some cases, N-alkylation reactions can be performed without a solvent, with morpholine itself acting as both reactant and solvent. asianpubs.org

In the context of phase transfer catalysis, the use of solvents like toluene is considered a greener alternative to dipolar aprotic solvents. acsgcipr.org

Temperature and Pressure Optimization Strategies for this compound Production

Temperature and pressure are critical parameters that require careful control to optimize reaction rates and minimize side reactions.

Temperature: In a study on the N-alkylation of anilines, the reaction was conducted at 80 °C for 12 hours. acs.org For the synthesis of N,N-diallyl morpholinium chloride from this compound, the reaction was left to stand at room temperature. google.com The quaternization of allyl dialkyl amine is advantageously conducted at temperatures from 20 to 60°C. google.com

Pressure: The copolymerization of this compound with SO2 can be achieved under atmospheric pressure using DMSO as a solvent. tandfonline.comtandfonline.com High-pressure conditions, such as those used in ammonia (B1221849) synthesis (up to 100 bar), can significantly influence reaction equilibria and production rates. osti.gov

The optimization of these parameters is often a multi-variable problem, where the ideal conditions depend on the specific reactants, catalysts, and solvent system used. whiterose.ac.ukprinceton.edu

Purification Methodologies for High Purity this compound

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include:

Distillation: Fractional distillation is used to separate the organic phase after the initial reaction. google.com Specifically, the fraction boiling at 60°C under a reduced pressure of 30 mm Hg contains pure this compound. google.com Vacuum distillation is employed for compounds that are sensitive to high temperatures. pw.live

Extraction and Washing: The crude product is often washed with a weakly basic solution, such as saturated sodium bicarbonate or sodium carbonate, to remove any remaining halogenated reagents and hydrohalic acid. google.com This is typically followed by washing with saturated brine to remove residual aqueous solution. google.com

Chromatography: Various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC), are powerful methods for separating and purifying organic compounds. nih.gov

Crystallization: For solid derivatives or salts of this compound, recrystallization can be an effective purification method. google.com

The purity of the final product is often confirmed using spectroscopic methods such as 1H-NMR and FT-IR, as well as elemental microanalysis. tandfonline.comtandfonline.com

Advanced Reaction Chemistry and Mechanistic Studies of N Allylmorpholine

Reactivity of the Allyl Moiety in N-Allylmorpholine

The allyl group in this compound is characterized by a carbon-carbon double bond, which is a site of high electron density. savemyexams.com This makes it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Allyl Group of this compound

Electrophilic addition reactions are a fundamental class of reactions for alkenes. lasalle.eduwikipedia.orgbyjus.com In the context of this compound, an electrophile attacks the electron-rich double bond of the allyl group, breaking the pi (π) bond and leading to the formation of two new sigma (σ) bonds. wikipedia.orgbyjus.com The general mechanism involves the initial attack by an electrophile (E+) to form a carbocation intermediate, which is then attacked by a nucleophile (Nu-). lasalle.eduwikipedia.org

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond. The proton acts as the initial electrophile. libretexts.org

Halogenation: The addition of halogens (X2), such as bromine or chlorine, to form a dihalogenated product. savemyexams.com

Hydration: The addition of water in the presence of an acid catalyst to form an alcohol. savemyexams.com

The regioselectivity of these reactions is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.org

Nucleophilic Attack and Substitution Reactions Involving the Allyl Group

While the double bond itself is electron-rich, the carbon atoms of the allyl group can become electrophilic under certain conditions, making them susceptible to nucleophilic attack. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. byjus.comwikipedia.org In the case of the allyl group, such reactions typically require the presence of a good leaving group on the carbon adjacent to the double bond, or activation of the double bond itself.

These reactions can proceed through two primary mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. allen.in

SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted process where the nucleophile attacks at the same time as the leaving group departs.

The reactivity in nucleophilic substitution is influenced by the stability of the potential carbocation intermediate and steric hindrance around the reaction center. byjus.com

Cycloaddition Reactions of this compound

Cycloaddition reactions are concerted reactions where two π-electron systems combine to form a cyclic molecule. libretexts.org The allyl group of this compound can participate as the 2π-electron component in these reactions. libretexts.org

A notable example is the Diels-Alder reaction , a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (the alkene). libretexts.org In this case, this compound would act as the dienophile.

Another significant type is the [3+2] cycloaddition , also known as 1,3-dipolar cycloaddition, which is used to form five-membered heterocyclic rings. mdpi.comchemistrytalk.org These reactions are valuable for synthesizing complex molecular architectures. mdpi.com The stereochemistry and regiochemistry of cycloaddition reactions are critical aspects that determine the structure of the final product. mdpi.com

Polymerization Mechanisms and Kinetics of this compound

This compound can undergo polymerization, a process where monomer units combine to form a large polymer chain. chandra-asri.com The polymerization of allylic monomers can be challenging but can be achieved through radical polymerization. researchgate.netwikipedia.org

The process generally involves three key steps:

Initiation: Generation of a radical species, often from an initiator molecule. wikipedia.org

Propagation: The radical adds to the double bond of the monomer, creating a new radical that continues the chain. wikipedia.org

Termination: Two radicals combine to end the polymerization process. chandra-asri.com

The kinetics of polymerization can be complex, and in some cases, a steady-state approximation is used, where the rate of initiation equals the rate of termination. wikipedia.org this compound has been copolymerized with sulfur dioxide and styrene (B11656) to form alternating and random copolymers, respectively. researchgate.net

Reactivity of the Morpholine (B109124) Nitrogen and Ring System of this compound

The morpholine component of this compound contains a tertiary amine nitrogen and an ether oxygen, both of which possess lone pairs of electrons. These features make the morpholine ring a good ligand for coordinating with metal centers.

Coordination Chemistry with Metal Centers: Ligand Design and Complex Formation with this compound

A coordination complex consists of a central metal atom or ion bonded to one or more ligands. wikipedia.orglibretexts.org this compound and its derivatives can act as ligands, donating electron pairs to form coordinate covalent bonds with metal ions. wikipedia.org

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure influences the properties and reactivity of the resulting metal complex. sfu.caias.ac.in this compound derivatives have been used to synthesize complexes with various transition metals, including silver (Ag), copper (Cu), palladium (Pd), and platinum (Pt). researchgate.netresearchgate.net

In some cases, both the allyl group and another donor atom from a modified morpholine structure can coordinate to the metal center, forming stable chelate rings. For instance, this compound-4-carbothioamide has been shown to form coordination polymers with Ag(I), where coordination occurs through both the sulfur atom and the C=C double bond of the allyl moiety. researchgate.net Similarly, N-allylmorpholinium derivatives have been found to form π-complexes with copper(I) halides, where the allyl group's C=C bond coordinates to the copper atom. researchgate.net

The table below summarizes some of the coordination complexes formed with this compound derivatives.

Metal IonLigand DerivativeType of ComplexCoordination Details
Ag(I)This compound-4-carbothioamideCoordination PolymerBridging mode via μ2-S atom and the C=C double bond of the allyl moiety. researchgate.net
Cu(I)N,N'-diallylmorpholinium cationπ-complexThe cation acts as a bridge, coordinating two copper atoms via both allyl groups. researchgate.net
Cu(I)N-allylmorpholinium cationπ-complexCoordinated by the copper atom through the C=C bond of the allyl group. researchgate.net
Pd(II)N-allylthioureasπ,n-chelate complexesFormation of a six-membered chelated metalocycle involving the C=C allyl moiety and other donor atoms. ucj.org.ua
Pt(II)N-allylthioureasπ,n-chelate complexesStructurally analogous to cisplatin (B142131) with potential antitumor action. researchgate.net

These studies demonstrate the rich and varied coordination chemistry of this compound, highlighting its potential in the design of novel materials and catalysts. The interplay between the reactivity of the allyl group and the coordinating ability of the morpholine ring system makes this compound a subject of ongoing research interest.

N-Oxidation and N-Alkylation Reactions of the Morpholine Nitrogen in this compound

The nitrogen atom in the morpholine ring of this compound is a tertiary amine, making it nucleophilic and basic. wikipedia.org This inherent reactivity allows it to participate in N-oxidation and N-alkylation reactions, which are characteristic of tertiary amines.

N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation. While specific studies detailing the N-oxidation of this compound are not extensively documented, the general transformation is well-established for related N-alkylmorpholine derivatives. wikipedia.orgorganic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine to an N-oxide. For instance, N-methylmorpholine is readily oxidized to N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in transition metal-catalyzed reactions. wikipedia.orgorganic-chemistry.org A study on a complex morpholine-containing substance P antagonist demonstrated that oxidation of the morpholine core leads to a stable N-oxide degradate, which can undergo further novel rearrangements. nih.gov This suggests that this compound would similarly form N-allyl-N-oxidomorpholinium under oxidative conditions.

N-Alkylation: The nucleophilic nitrogen can also react with electrophiles like alkyl halides in N-alkylation reactions to form quaternary ammonium (B1175870) salts. biosynce.com This reactivity is fundamental to morpholine and its derivatives. biosynce.comacs.orgacs.org For example, the reaction of morpholine with various alcohols in the presence of a CuO–NiO/γ–Al₂O₃ catalyst yields the corresponding N-alkylmorpholines. researchgate.netresearchgate.net Although this demonstrates the alkylation of a secondary amine to a tertiary one, the resulting N-alkylmorpholine could, in principle, be further alkylated to a quaternary salt. The reaction of this compound with an alkyl halide would be expected to yield an N-allyl-N-alkylmorpholinium halide.

Ring-Opening Reactions of the Morpholine System (if observed)

The morpholine ring is known for its general stability under a variety of reaction conditions due to its saturated, six-membered heterocyclic structure. researchgate.netresearchgate.net Consequently, ring-opening reactions of the morpholine system in this compound are not commonly observed. However, under forcing conditions, such as high temperatures, ring-opening can occur. For instance, during the N-methylation of morpholine with methanol (B129727) at temperatures exceeding 220 °C, some ring-opening was observed as a side reaction. researchgate.net

Cross-Coupling Reactions Involving this compound Derivatives

While this compound itself is not typically employed as a primary substrate in cross-coupling reactions, its formation as a stable byproduct is a common feature in many palladium-catalyzed processes, particularly those involving morpholine as a nucleophile or scavenger. This highlights its compatibility with and stability under these widely used reaction conditions.

Direct examples of this compound derivatives participating as substrates in Heck or Suzuki-Miyaura reactions are not prominent in the literature. However, the principles of these reactions suggest that suitably functionalized derivatives could undergo such transformations.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. tandfonline.commdpi.comrsc.orgacs.org For example, a morpholine-based ionic liquid has been used as a thermally stable medium for the Heck reaction between 4-bromoanisole (B123540) and 2-ethylhexyl acrylate. tandfonline.com In another study, acryloyl morpholine reacted readily with aryl iodides in a mechanocatalytic Heck reaction to give the desired product in 99% yield. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. acs.orglibretexts.orgnih.govacs.org This reaction is a cornerstone of modern synthesis, and catalytic systems involving morpholine derivatives as ligands or components have been developed. For instance, a morpholine–Pd(OAc)₂ catalyst system has been explored for Suzuki couplings. acs.org Given the robustness of the morpholine ring, an this compound derivative bearing a halide or boronic acid at a different position would likely be a viable substrate for these coupling reactions under standard conditions.

Similar to the Heck and Suzuki reactions, there is limited direct literature on this compound derivatives as substrates in Sonogashira and Stille couplings. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The Stille coupling pairs an organotin compound with an sp²-hybridized organohalide. The applicability of these reactions is broad, and the stability of the this compound moiety suggests that derivatives functionalized with the necessary reactive groups (e.g., halide, triflate, organotin) would be competent coupling partners.

This compound frequently appears as a product in palladium-catalyzed reactions, most notably in the deprotection of allyl-based protecting groups. The allyloxycarbonyl (Alloc) group, for example, is often removed using a Pd(0) catalyst in the presence of a nucleophilic scavenger, such as morpholine. acs.org In this process, the palladium catalyst forms a π-allyl complex, which is then captured by morpholine to generate this compound as a stable, often easily separable, byproduct. acs.org

Furthermore, palladium-catalyzed reactions can lead directly to the formation of this compound from other precursors. In one instance, a palladium-catalyzed decarboxylative rearrangement of an Alloc-protected morpholine was observed to yield this compound. This transformation proceeds via oxidative addition of the allylic carbamate (B1207046) to Pd(0), followed by decarboxylation and subsequent C-N bond formation.

In the field of unimolecular fragment coupling (UFC), a palladium-catalyzed reaction was developed where this compound was formed as a product with an 86% yield (determined by GC analysis) under specific conditions. researchgate.net The reaction involved a β-ketoamide substrate and was catalyzed by Pd(PPh₃)₄ with K₃PO₄ as a base in THF at 100 °C. researchgate.net These examples underscore the role of this compound as a key component and indicator of reaction pathways in modern palladium catalysis. nih.govsnnu.edu.cnbeilstein-journals.orgrsc.org

Sonogashira and Stille Coupling with this compound

Mechanistic Investigations of this compound Reactions Using Kinetic and Spectroscopic Techniques

The mechanisms of reactions involving this compound and its derivatives have been elucidated using a combination of kinetic analysis, spectroscopy, and computational methods.

A prominent example is the aza-Claisen rearrangement , a tandfonline.comtandfonline.com-sigmatropic rearrangement that transforms N-allylamines into γ,δ-unsaturated amides. numberanalytics.comwikipedia.orgunacademy.com The reaction of this compound with acyl chlorides, such as propionyl chloride, has been studied in detail. researchgate.netprinceton.edu Mechanistic proposals suggest the reaction proceeds through a zwitterionic intermediate formed either by acylation of the tertiary amine followed by deprotonation, or via an in-situ generated ketene. This charge-accelerated rearrangement allows the reaction to proceed under significantly milder conditions than traditional Claisen rearrangements. The progress of these reactions and the structure of the products have been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Mechanistic Study of Aza-Claisen Rearrangement of this compound This interactive table summarizes findings from a study on the aza-Claisen rearrangement.

Entry Reactant 1 Reactant 2 Base (1.0 equiv) Catalyst (10 mol%) Yield of γ,δ-unsaturated amide Reference
1 This compound Propionyl Chloride Hünig's base Yb(OTf)₃ Good researchgate.net
2 This compound Propionyl Chloride NEt₃ None 11% researchgate.net

Spectroscopic and computational techniques are also crucial for characterizing derivatives of this compound and their interactions with metals. The synthesis of this compound-4-carbothioamide and its subsequent complexation with Ag(I), Pd(II), and Pt(II) ions have been extensively studied. researchgate.netdntb.gov.uaucj.org.ua These studies utilize a suite of analytical methods to understand the resulting structures and bonding.

Table 2: Spectroscopic and Computational Techniques Used in the Study of this compound Derivatives This interactive table outlines the methods used to investigate this compound-based compounds.

Technique Application Findings Reference(s)
¹H and ¹³C NMR Spectroscopy Structural elucidation of products and complexes. Confirmed product structures; showed cleavage of polymeric chains and Ag-(C=C) bonds upon dissolution of complexes. researchgate.netucj.org.ua
Infrared (IR) Spectroscopy Investigating coordination modes. High-frequency shifts of ν(C=C)allyl vibrations indicated π-coordination of the allyl group to the metal center. researchgate.netdntb.gov.ua
Mass Spectrometry (MALDI-TOF, TPD MS) Analysis of complex fragmentation. Investigated the fragmentation patterns of novel metal-organic complexes. researchgate.net
X-ray Diffraction Determining solid-state structures. Revealed polymeric chains and bridging coordination modes in Ag(I) complexes. researchgate.net

These detailed investigations provide fundamental insights into the coordination chemistry and reaction pathways of this compound, enabling the rational design of new synthetic methodologies and functional molecules.

Reaction Pathway Elucidation via In Situ Spectroscopy of this compound Transformations

In situ spectroscopy is a powerful tool for understanding the intricate pathways of chemical reactions by monitoring the process in real-time without disturbing the system. mt.com Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy allow for the direct observation of reactants, products, and transient intermediates, providing a detailed picture of the reaction progress. mt.comrsc.org This approach is invaluable for studying transformations involving this compound, such as its synthesis via allylic substitution or its participation in catalytic cycles.

For instance, in the palladium-catalyzed allylic amination to form this compound, in situ FTIR spectroscopy can track the concentration of key species. mt.com The disappearance of the C-O bond vibration of an allylic alcohol or carbonate precursor and the simultaneous appearance of the C-N bond and characteristic morpholine ring vibrations would allow for continuous reaction profiling. This real-time data helps in identifying reaction initiation, endpoint, and the potential buildup of unstable intermediates, which is critical for mechanistic elucidation. mt.com Similarly, in situ NMR could follow the change in the chemical environment of protons and carbons on the allyl group and morpholine ring, offering a quantitative measure of conversion and selectivity over time.

Operando spectroscopy, a specialized form of in situ analysis conducted under actual catalytic conditions, further enhances mechanistic understanding. rsc.orgescholarship.orgrsc.org By combining techniques, a more complete picture emerges. For example, operando Raman spectroscopy can monitor the catalyst's state, while simultaneous FTIR or NMR tracks the solution-phase species. wsu.edu This multi-technique approach is essential for mapping complex reaction networks, identifying catalytically active species, and distinguishing them from spectator species. escholarship.org

Table 1: Application of In Situ Spectroscopic Techniques to this compound Reactions

Spectroscopic TechniqueInformation ProvidedRelevance to this compound Transformations
FTIR Spectroscopy Monitors vibrational modes of functional groups.Tracks disappearance of reactant C-X (e.g., C-O, C-Cl) bonds and appearance of product C-N and N-H bonds. Allows for real-time kinetic analysis. mt.com
NMR Spectroscopy Provides detailed structural information based on the chemical environment of nuclei (¹H, ¹³C).Quantifies the conversion of allylic precursors to this compound by integrating characteristic signals. Can detect and identify intermediates and byproducts.
Raman Spectroscopy Sensitive to symmetric vibrations and less sensitive to polar solvents like water.Complements FTIR for studying reactions in aqueous media. Can provide information on catalyst structure and the C=C double bond of the allyl group. wsu.edu
X-ray Absorption Spectroscopy (XAS) Probes the electronic state and local coordination environment of a specific element (e.g., a metal catalyst).In catalytic reactions, it can identify the oxidation state and geometry of the metal center (e.g., Pd(0), Pd(II)) during the catalytic cycle. nih.gov

Kinetic Isotope Effects and Transition State Analysis of this compound Reactions

The Kinetic Isotope Effect (KIE) is a fundamental tool for probing the transition state (TS) of a reaction—the highest energy point on the reaction coordinate. chemrxiv.org It is determined by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). researchgate.net A KIE value (k_light_/k_heavy_) greater than 1, known as a normal KIE, indicates that the bond to the isotope is being broken or significantly weakened in the rate-determining step. Conversely, an inverse KIE (less than 1) suggests bond strengthening or a change in hybridization at the isotopic center.

In reactions involving this compound, such as its formation via palladium-catalyzed allylic amination, KIE studies can distinguish between possible mechanisms. nih.govacs.org For example, a reaction could proceed via an Sₙ2-type pathway (direct attack by morpholine) or through a π-allyl palladium intermediate.

Primary KIE: If C-H bond cleavage at the allylic position is part of the rate-determining step, substituting that hydrogen with deuterium would result in a large primary KIE (typically k_H_/k_D_ > 2). chemrxiv.org

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE may be observed. For instance, in an Sₙ1-like dissociation of a leaving group to form a cationic π-allyl intermediate, a secondary KIE (k_H_/k_D_ ≈ 1.1-1.2) at the α-carbon is expected due to the rehybridization from sp³ to sp².

Consider a hypothetical palladium-catalyzed allylic amination reaction where an allylic C-H bond is activated in the rate-determining step. A competition experiment between a standard allylic substrate and its deuterated analogue could yield the results shown in the table below.

Table 2: Hypothetical Kinetic Isotope Effect Data for an Allylic Amination with Morpholine

ExperimentIsotopologuek (s⁻¹)KIE (k_H/k_D_)Mechanistic Implication
1Allyl-1-H ₂-Substrate + Morpholine2.5 x 10⁻⁴7.1C-H bond cleavage is the rate-determining step. chemrxiv.org
2Allyl-1-D ₂-Substrate + Morpholine0.35 x 10⁻⁴
3Allyl-3-H -Substrate + Morpholine2.5 x 10⁻⁴1.05C-H bond at the terminal carbon is not broken in the rate-determining step. Small normal effect may indicate minor electronic changes.
4Allyl-3-D -Substrate + Morpholine2.38 x 10⁻⁴

The large primary KIE of 7.1 observed when the C-H bond being broken is deuterated strongly supports a mechanism where this bond cleavage is the rate-limiting event. chemrxiv.org The near-unity KIE at a different position confirms that the C-H bond at that site is not significantly altered in the transition state. Such studies are crucial for validating or refuting proposed mechanistic pathways. acs.org

Computational Chemistry in Reaction Mechanism Prediction for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of reaction mechanisms at the molecular level. researchgate.netnih.gov It allows researchers to model reactants, products, intermediates, and transition states, providing a quantitative understanding of reaction pathways and energetics. acs.org For reactions involving this compound, computational methods can predict reaction feasibility, elucidate complex catalytic cycles, and rationalize observed selectivities. uantwerpen.be

A typical computational study involves mapping the potential energy surface (PES) of a reaction. Key steps include:

Geometry Optimization: Finding the lowest energy structure for all relevant species (reactants, intermediates, products, and transition states). researchgate.net

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

Energy Profiling: Calculating the relative free energies of all species to construct a complete reaction energy profile. The highest point on this profile corresponds to the rate-determining transition state.

For example, in a Pd-catalyzed allylic substitution with morpholine, DFT calculations can compare different potential mechanisms, such as an outer-sphere versus an inner-sphere nucleophilic attack on a π-allyl palladium intermediate. nih.gov The calculated activation barriers (ΔG‡) for each pathway would reveal the most kinetically favorable route. A study on the reaction of morpholine with benzyl (B1604629) fluoride (B91410) used DFT calculations to model the transition state, showing how solvent molecules stabilize the structure. researchgate.net Similar approaches can be applied to this compound reactions to understand the role of catalysts, ligands, and solvents. researchgate.netnih.gov

Table 3: Hypothetical DFT-Calculated Energy Profile for this compound Formation (Calculated at a representative theoretical level, e.g., B3LYP/6-311G(d,p) with solvent correction)

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Allyl-X + Morpholine + Pd(0) Catalyst0.0
TS1 Transition state for oxidative addition+15.2
INT1 π-Allyl Pd(II) Intermediate+5.4
TS2 Transition state for nucleophilic attack+20.5 (Rate-Determining)
INT2 Product-Catalyst Complex-12.8
Products This compound + HX + Pd(0) Catalyst-10.1

This hypothetical profile suggests that the rate-determining step is the nucleophilic attack of morpholine on the palladium intermediate, with a free energy barrier of 20.5 kcal/mol. Such computational insights, when correlated with experimental data from spectroscopy and kinetic studies, provide a robust and comprehensive understanding of the reaction mechanism. acs.org

Applications of N Allylmorpholine in Specialized Chemical Synthesis

N-Allylmorpholine as a Building Block in Organic Synthesis

The dual functionality of this compound makes it an important building block in organic chemistry, enabling the construction of intricate molecular architectures.

This compound is a key precursor in the synthesis of complex heterocyclic compounds. One notable application is its use in cobalt-catalyzed isomerization reactions to form enamines. These enamines can then participate in sequential one-pot procedures, such as the Diels-Alder reaction, to produce substituted pyridines. chemrxiv.orgacs.org This methodology is significant for creating pyridine-containing motifs that are prevalent in natural products and pharmaceuticals. acs.org The isomerization of this compound, followed by a reaction with an aryl aldimine and subsequent cyclization, provides a pathway to diversely substituted 2-phenyl pyridines. chemrxiv.org

Furthermore, this compound can undergo a zwitterionic aza-Claisen rearrangement. For instance, its reaction with 2-fluoropropionyl chloride, catalyzed by Ytterbium(III) triflate (Yb(OTf)3), yields a rearrangement product that serves as a precursor to other complex molecules. researchgate.net This type of reaction highlights the utility of this compound in generating stereochemically rich structures. researchgate.net

The chemical reactivity of this compound makes it a valuable precursor for advanced pharmaceutical intermediates. incb.orgravimiamet.eecirs-group.comeuropa.eu A significant application is in the synthesis of α-fluoro-γ-lactones. researchgate.net These fluorinated lactones are key intermediates in the synthesis of certain anti-HIV nucleosides. researchgate.net The process involves the zwitterionic aza-Claisen rearrangement of this compound derivatives to create α-fluoro-γ-vinylamides, which are then converted to the desired lactones through iodolactonisation. researchgate.net This demonstrates a practical and asymmetric method for introducing fluorine at a stereogenic center, a common strategy in the development of modern pharmaceuticals. researchgate.net Additionally, morpholine (B109124) derivatives, in general, are widely used as precursors for the synthesis of enantiomerically pure α-amino acids, β-amino alcohols, and other biologically active substances. nih.gov

Derivatives of morpholine are recognized for their biological activity and are used in the discovery and development of agrochemicals, including fungicides, insecticides, and herbicides. cymitquimica.comnih.gov While specific examples detailing the direct use of this compound in commercial agrochemicals are not extensively documented in the provided results, the established importance of the morpholine scaffold suggests its potential as a building block in this sector. nih.gov The synthesis of novel piperine (B192125) derivatives with insecticidal activity, for example, showcases the broader trend of modifying natural products with amine functionalities like morpholine to enhance their properties. frontiersin.org

In the realm of specialty chemicals, this compound and its derivatives have various applications. buyersguidechem.comallchemlifescience.com For example, it is a starting material for the synthesis of N,N-diallyl morpholinium salts, such as N,N-diallyl morpholinium bromide and chloride. google.comitu.edu.tr These quaternary ammonium (B1175870) salts can be polymerized to yield water-soluble polymers that act as bactericides, indicating their use in disinfectant and cleaning formulations. google.com

Precursor for Advanced Pharmaceutical Intermediates Derived from this compound

This compound in Polymer Science and Materials Chemistry

The presence of a polymerizable allyl group allows this compound to be used in the synthesis of functional polymers and advanced materials.

This compound can undergo homopolymerization in the presence of radical initiators. However, this process typically results in the formation of a viscous liquid with low yields, suggesting the production of low molecular weight polymers. tandfonline.com The synthesis of N-allyl morpholine is achieved through the Hofmann alkylation of morpholine with allyl chloride. tandfonline.com

More successful polymerization is achieved through copolymerization. This compound can be copolymerized with sulfur dioxide (SO2) in dimethyl sulfoxide (B87167) (DMSO) to produce an alternating copolymer. tandfonline.com It can also be copolymerized with styrene (B11656) in dioxane to form a random copolymer. tandfonline.com The copolymer with SO2, in particular, has been suggested for potential use as a special membrane for gas separations. tandfonline.com

Furthermore, this compound is a precursor to N,N-diallyl morpholinium bromide, which can be polymerized to form water-soluble cationic polyelectrolytes. itu.edu.tr These polymers have potential applications in various fields. itu.edu.tr Copolymers of these quaternary ammonium monomers can also be prepared with comonomers like N-vinyl pyrrolidinone (NVP), N-vinyl formamide (B127407) (NVF), and 2-hydroxyethylmethacrylate (HEMA). google.com

The functional nature of polymers derived from this compound also suggests their use in the creation of hybrid materials. academiaromana-is.roresearchgate.netuc.edu Polymers with amine functionalities are often used to coordinate with metal ions to form polymer-inorganic hybrid materials. mdpi.com While direct examples with poly(this compound) were not found, the principle of using such functional polymers to create hybrid materials with unique thermal, electrical, and photophysical properties is well-established. mdpi.com

Cross-linking Agents and Surface Modification Applications of this compound

The presence of the vinyl group in this compound makes it a suitable monomer for polymerization reactions. While its homopolymerization using radical initiators typically results in low-yield, viscous liquids, it readily participates in copolymerization with other monomers to create polymers with tailored properties. rsc.orgresearchgate.netacs.org These copolymers can be designed to form cross-linked networks, which are crucial in the production of hydrogels and other materials with enhanced mechanical stability and solvent resistance.

A key application lies in the synthesis of copolymers. For instance, this compound has been successfully copolymerized with sulfur dioxide in dimethyl sulfoxide (DMSO) to yield an alternating copolymer. rsc.orgresearchgate.net It also forms random copolymers with styrene in dioxane. rsc.orgresearchgate.net The resulting polymers, containing the morpholine unit, often exhibit water-solubility or solubility in acidified water, making them suitable for applications requiring aqueous environments. researchgate.net

Furthermore, derivatives of this compound, such as N,N-diallyl morpholinium bromide, are employed as monomers and cross-linkers. This quaternary ammonium salt can be polymerized to form strong cationic hydrogels, particularly when copolymerized with other ionic cross-linkers like N,N,N′,N′-tetraallyl piperazinium dibromide. chemrxiv.org The copolymerization process, often initiated by radical initiators in aqueous solutions, leads to the formation of a cross-linked three-dimensional network. chemrxiv.org The properties of these materials can be tuned by varying the molar ratio of the comonomers. nih.gov

The ability to undergo graft polymerization also allows this compound and its derivatives to be used for surface modification. xiahepublishing.commathnet.rursc.org In this technique, polymer chains are covalently bonded to a substrate surface, altering its properties such as hydrophilicity, adhesion, and biocompatibility. rsc.orgwikipedia.org The allyl group provides a reactive site for grafting onto various surfaces, introducing the functional morpholine group to the material's interface.

Table 1: Copolymerization of this compound and Its Derivatives

Monomer 1 Monomer 2 Initiator/Solvent Polymer Type Key Properties Reference(s)
This compound Sulfur Dioxide (SO₂) DMSO Alternating Copolymer Soluble in DMSO, DMF, acidified water rsc.org, researchgate.net
This compound Styrene Dioxane Random Copolymer Soluble in DMF, DMSO rsc.org, researchgate.net
N,N-Diallyl Morpholinium Bromide N,N,N′,N′-Tetraallyl Piperazinium Dibromide t-Butyl hydroperoxide (TBH) / Water Cross-linked Hydrogel Strong cationic hydrogel chemrxiv.org

This compound as a Ligand and Catalyst Component

Beyond polymer chemistry, the this compound structure is a platform for designing ligands for metal complexes and participating in catalytic transformations. The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms, while the allyl group's π-system offers an additional coordination site.

Design and Synthesis of this compound-Based Ligands

Researchers have successfully synthesized metal complexes using ligands derived from this compound. A notable example involves the reaction of this compound-4-carbothioamide with silver(I) nitrate. researchgate.net In the resulting coordination polymers, the ligand is coordinated to the silver ions in a bridging fashion through both the sulfur atom and the C=C double bond of the allyl moiety, forming stable six-membered chelate metallocycles. researchgate.net

Similarly, copper(I) halide π-complexes have been prepared from N-allylmorpholinium derivatives in ethanol. researchgate.net X-ray structural analysis has shown that in some cases, such as with N,N'-diallylmorpholinium cations, the ligand can function as a bridge, coordinating to two different copper atoms via its two allyl groups. researchgate.net This π-coordination through the allyl group is a key feature in the design of these organometallic structures. researchgate.netresearchgate.net However, in the presence of strongly coordinating solvents like DMSO, the metal-allyl π-bond may be cleaved. researchgate.net

Catalytic Activity of this compound in Organic Transformations

This compound participates in several catalytic organic reactions, often as a substrate that is transformed into a valuable product. For instance, it has been used as a substrate in the isomerization of N-allylic compounds catalyzed by a neutral PCNHCP Cobalt(I) pincer complex. acs.orgchemrxiv.org This reaction, which proceeds at 80–90 °C, selectively converts this compound into the corresponding enamine, which can be used in subsequent one-pot reactions, such as inverse-electron-demand Diels-Alder cycloadditions. acs.orgchemrxiv.org

Another example is the zwitterionic aza-Claisen rearrangement, where this compound reacts with 2-fluoropropionyl chloride under Ytterbium triflate (Yb(OTf)₃) catalysis. researchgate.net This reaction demonstrates the chemical feasibility of using this compound as a precursor for generating more complex molecular architectures under Lewis acid catalysis. researchgate.net While in these specific examples this compound acts as the reactant, its activity and compatibility within the catalytic cycle are crucial for the success of the transformation. The broader class of morpholine derivatives is widely recognized for its use as catalysts and bases in organic synthesis. nih.gov

Table 2: this compound in Catalytic Transformations

Reaction Type Catalyst Role of this compound Product Type Reference(s)
N-Allylic Isomerization Neutral PCNHCP Cobalt(I) pincer complex Substrate Enamine acs.org, chemrxiv.org

Chiral this compound Derivatives in Asymmetric Catalysis

The development of chiral versions of this compound for asymmetric catalysis is an area of potential interest, though direct applications are not extensively documented. The synthesis of chiral morpholines is an established field, with methods like the asymmetric hydrogenation of dehydromorpholines using rhodium-bisphosphine catalysts achieving excellent enantioselectivities (up to 99% ee). rsc.orgnih.govrsc.org Such chiral morpholine scaffolds are key intermediates for bioactive compounds and could serve as precursors for chiral ligands.

While this compound itself is achiral, its use in asymmetric reactions has been contrasted with chiral analogues. A study on the asymmetric zwitterionic aza-Claisen rearrangement utilized a chiral N-allylpyrrolidine auxiliary to achieve high diastereoselectivity (99% de). researchgate.net The same study performed the reaction with achiral this compound as a model to establish the reaction's feasibility. researchgate.net This highlights a common strategy: developing an asymmetric process using a chiral auxiliary that shares structural similarities with a simpler, achiral counterpart like this compound. The creation of this compound derivatives with stereogenic centers remains a prospective route to new chiral ligands and catalysts for asymmetric transformations.

Table of Mentioned Compounds

Compound Name
This compound
Sulfur Dioxide
Styrene
N,N-diallyl morpholinium bromide
N,N,N′,N′-tetraallyl piperazinium dibromide
t-Butyl hydroperoxide
N-Vinyl Pyrrolidinone
This compound-4-carbothioamide
Silver(I) nitrate
Copper(I) halide
2-fluoropropionyl chloride
Ytterbium triflate
N-allylpyrrolidine

Spectroscopic Characterization Methodologies and Structural Elucidation of N Allylmorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of N-Allylmorpholine

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and this compound is no exception. Through the analysis of ¹H and ¹³C NMR spectra, a comprehensive picture of the molecule's framework can be assembled. nih.gov

Advanced ¹H and ¹³C NMR Techniques for this compound Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for identifying the different types of protons and carbons within the this compound molecule. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus. ucl.ac.uklibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the morpholine (B109124) ring and the allyl group are observed. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring typically appear at different chemical shifts due to the differing electronegativity of these heteroatoms. The vinylic protons of the allyl group exhibit characteristic shifts in the downfield region, while the allylic protons adjacent to the nitrogen appear at a specific chemical shift.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. oregonstate.edu The carbons of the morpholine ring can be distinguished based on their proximity to the nitrogen and oxygen atoms. The three distinct carbons of the allyl group also give rise to separate signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Morpholine Ring (CH₂-N)~2.4~57
Morpholine Ring (CH₂-O)~3.6~60
Allyl Group (-CH₂-N)~3.0~60.5
Allyl Group (=CH₂)~5.1 - 5.2~125
Allyl Group (-CH=)~5.8 - 5.9~128

Note: These are approximate values and can vary depending on the solvent and experimental conditions. itu.edu.tr

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Determination of this compound

To unambiguously assign the signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons within the morpholine ring and within the allyl group, confirming their respective spin systems. For instance, the allylic protons would show correlations to the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes one-bond correlations between protons and the carbons they are directly attached to. emerypharma.com This technique is crucial for definitively assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In this compound, HMBC can show correlations from the allylic protons to the carbons of the morpholine ring, and from the morpholine protons to the carbons of the allyl group, thus confirming the N-allyl linkage.

Conformational Analysis using NMR Spectroscopy of this compound

NMR spectroscopy can also provide insights into the three-dimensional structure and conformational dynamics of this compound in solution. nih.govauremn.org.brcopernicus.org The morpholine ring typically adopts a chair conformation. The orientation of the allyl group (axial or equatorial) can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). mdpi.com NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. By analyzing the NOE cross-peaks, the preferred conformation of the allyl substituent can be determined. Furthermore, variable temperature NMR studies can provide information about the energy barriers between different conformations. uni-regensburg.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. routledge.comrsc.orgresearchgate.net

Vibrational Band Assignment in this compound

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. sphinxsai.comd-nb.infoelixirpublishers.comsu.se

C-H Vibrations: The stretching vibrations of the C-H bonds in the morpholine ring and the allyl group typically appear in the region of 2800-3100 cm⁻¹. The vinylic C-H stretches of the allyl group are usually found at slightly higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches.

C=C Vibration: A key feature in the spectrum of this compound is the C=C stretching vibration of the allyl group, which gives rise to a characteristic band around 1640-1680 cm⁻¹. itu.edu.tr

C-N and C-O Vibrations: The stretching vibrations of the C-N and C-O bonds within the morpholine ring appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Out-of-Plane Bending: The out-of-plane bending vibrations of the olefinic C-H bonds of the allyl group result in sharp peaks, often observed around 830 and 950 cm⁻¹. itu.edu.tr

Table 2: Key Infrared Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H Stretch (sp² hybridized)3070
C-H Stretch (sp³ hybridized)2800 - 3000
C=C Stretch (alkene)1680
C-N Stretch1100 - 1200
C-O Stretch1050 - 1150
=C-H Bend (out-of-plane)830, 950

Source: itu.edu.tr

Monitoring Reaction Progress via IR Spectroscopy of this compound Transformations

IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. jasco-global.comamericanpharmaceuticalreview.comyoutube.comrsc.org By tracking the disappearance of reactant-specific IR bands and the appearance of product-specific bands, one can follow the course of a transformation. For example, in a reaction where the allyl group of this compound is consumed, the characteristic C=C stretching band around 1680 cm⁻¹ would decrease in intensity and eventually disappear upon completion of the reaction. itu.edu.tr This in-situ monitoring capability is invaluable for optimizing reaction conditions and understanding reaction kinetics.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound. This technique provides vital information about the molecule's structure and stability.

High-Resolution Mass Spectrometry for Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of this compound. msu.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes. msu.edu For this compound (C7H13NO), the exact mass can be calculated with high accuracy, confirming its molecular formula. nih.gov This level of precision is critical for unequivocally identifying the compound in complex mixtures and for verifying the outcome of synthetic procedures. miamioh.edu

Fragmentation Pathways of this compound

The fragmentation of this compound in a mass spectrometer provides a "fingerprint" that is characteristic of its molecular structure. msu.edu Upon ionization, the molecule undergoes specific bond cleavages, resulting in a series of fragment ions. For amines like this compound, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process is driven by the stabilization of the resulting cation by the non-bonding electrons of the nitrogen. msu.edu

Another significant fragmentation pathway for this compound likely involves the allyl group. The loss of the allyl radical (C3H5) would lead to a stable morpholino cation. The presence of the nitrogen atom, which gives this compound an odd molecular weight, results in fragment ions that often have even-numbered masses, a characteristic feature for amines. libretexts.org The analysis of these fragmentation patterns is essential for the structural confirmation of this compound and its derivatives. researchgate.netgre.ac.uk

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This method is particularly valuable for understanding the structure of crystalline derivatives of this compound.

Crystal Structure Analysis of this compound Adducts or Derivatives

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. phenomenex.com Both gas chromatography (GC) and liquid chromatography (LC) are widely used for this purpose.

Gas chromatography is particularly suitable for the analysis of volatile compounds like this compound. libretexts.org In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. phenomenex.com The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The purity of this compound can be determined by the presence of a single major peak in the chromatogram, while the area of the peak can be used for quantification. savemyexams.comlabicom.cz Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of this compound and any impurities. unimas.mynih.govgoogle.com

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound. jneonatalsurg.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. chromatographyonline.com The choice of the stationary and mobile phases can be tailored to achieve optimal separation. sepscience.com HPLC can be used to assess the purity of this compound and to monitor the progress of its synthesis. drug-dev.com Derivatization of this compound can sometimes be employed to enhance its detection by UV-Vis or fluorescence detectors. chromatographyonline.comnih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound

Both GC and HPLC are powerful separation techniques, but their applicability to a specific analyte depends on the compound's physicochemical properties. researchgate.netepa.gov this compound, with a molecular weight of 127.18 g/mol and a boiling point that allows for volatilization, is amenable to analysis by both methods, though the approach for each differs significantly. nih.gov

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govlu.se The separation in GC is based on the compound's partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. researchgate.net

Methodology and Findings: The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and poor chromatographic performance on standard non-polar columns. This is caused by interactions with acidic silanol (B1196071) groups on the surface of fused-silica columns. Therefore, columns with a more polar stationary phase or base-deactivated columns are often preferred. For related compounds like morpholine, methods have been developed using packed tubes with adsorbents like 10% phosphoric acid-coated XAD-7, followed by extraction and GC analysis. google.com A direct liquid injection technique is also a viable approach for similar amine compounds. nih.gov

A typical GC system for this compound analysis would employ a capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX) or a specialized base-deactivated phase. Helium or nitrogen is commonly used as the carrier gas. researchgate.net A Flame Ionization Detector (FID) is a suitable choice for detection due to its excellent sensitivity to hydrocarbon-containing compounds. researchgate.net The retention time (tR) is a key parameter for identification, which is the time taken for the analyte to pass through the column to the detector. bibliotekanauki.pl Under specific conditions, a characteristic retention time for this compound can be established.

Table 1: Representative Gas Chromatography (GC) Conditions for this compound Analysis
ParameterCondition
ColumnDB-WAX or similar polar, base-deactivated capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature250 °C
Oven Temperature ProgramInitial 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min)
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Injection Volume1 µL (split or splitless mode)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. fishersci.ca It is particularly useful for non-volatile or thermally labile compounds. While this compound is volatile, HPLC offers an alternative analytical approach that operates at ambient temperature. epa.gov

Methodology and Findings: A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors less sensitive. Detection might be performed at low UV wavelengths (e.g., < 220 nm), though sensitivity would be limited. More effective detection can be achieved with detectors like an Evaporative Light Scattering Detector (ELSD) or by hyphenation with a mass spectrometer (LC-MS). sielc.com

For the separation of tertiary amines like this compound, reversed-phase (RP) HPLC is common. However, the basic nature of the amine can cause strong interactions with residual silanol groups on conventional C18 columns, leading to poor peak shape (tailing). researchgate.net To overcome this, several strategies can be employed:

Use of End-capped Columns: Modern, fully end-capped C18 or C8 columns have fewer free silanol groups, reducing undesirable interactions.

Mobile Phase Modifiers: Adding an acidic modifier like formic acid or trifluoroacetic (TFA) to the mobile phase protonates the amine, improving its solubility in the mobile phase and masking silanol interactions. Buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are also used, especially for LC-MS compatibility. sielc.com

Specialized Columns: Columns specifically designed for the analysis of basic compounds, such as those with embedded polar groups or mixed-mode columns (e.g., Primesep 200) that offer both reversed-phase and ion-exchange retention mechanisms, can provide excellent separation and peak shape. sielc.com For the related compound 4-phenyl-morpholine, a Newcrom R1 reverse-phase column has been used with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm), fully end-capped or polar-embedded
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorELSD, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)
Injection Volume10 µL

Hyphenated Techniques (GC-MS, LC-MS) for this compound Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the gold standard for unequivocal identification and structural elucidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines a gas chromatograph with a mass spectrometer. As separated compounds elute from the GC column, they enter the MS ion source, where they are ionized, typically by Electron Ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. researchgate.net

Methodology and Findings: GC-MS analysis provides not only the retention time but also the mass spectrum for this compound. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound. nist.gov The molecular ion peak ([M]⁺) is observed at m/z 127, corresponding to its molecular weight (C₇H₁₃NO). nih.govnist.gov The presence of an odd molecular ion is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

The fragmentation pattern is key to structural elucidation. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org In this compound, this leads to the formation of a stable, resonance-stabilized iminium ion. The major fragments observed in the mass spectrum of this compound confirm its structure.

Table 3: Key Mass Fragments for this compound from GC-MS (Electron Ionization)
m/z (Mass-to-Charge Ratio)Proposed Fragment Ion/StructureSignificance
127[C₇H₁₃NO]⁺Molecular Ion ([M]⁺)
126[M-H]⁺Loss of a hydrogen atom
86[M-C₃H₅]⁺ or [C₄H₈NO]⁺Loss of the allyl group (alpha-cleavage)
70[C₄H₈N]⁺Fragment from the morpholine ring
56[C₃H₆N]⁺Further fragmentation of the morpholine ring
42[C₂H₄N]⁺ or [C₃H₆]⁺Common fragment in amines/hydrocarbons

Data derived from NIST and PubChem databases. nih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for analyzing compounds that are not easily handled by GC, and it provides high sensitivity and specificity. dergipark.org.tr For tertiary amines like this compound, LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS), is highly effective. nih.gov

Methodology and Findings: In LC-MS, the eluent from the HPLC column is directed into a mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 128.

LC-MS/MS adds another layer of specificity. The [M+H]⁺ ion (the precursor ion) can be selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, allowing for quantification even in complex matrices by minimizing background interference. dergipark.org.tr The chromatographic challenges of analyzing basic amines in HPLC remain in LC-MS; thus, the use of appropriate columns and mobile phase modifiers (e.g., formic acid, ammonium formate) is crucial for achieving good peak shape and reliable results. researchgate.net Research on the analysis of various tertiary amines in different matrices has demonstrated the robustness of LC-MS/MS for this class of compounds. nih.gov

Computational and Theoretical Studies on N Allylmorpholine

Quantum Chemical Calculations and Electronic Structure Analysis of N-Allylmorpholine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. scirp.org It is effective for optimizing molecular geometry and predicting various electronic properties. cnr.itmdpi.com

For molecules like this compound and its derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. researchgate.nettandfonline.comscielo.org.mx This geometry optimization process finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. mdpi.com The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Table 1: Predicted Molecular Geometry Parameters of this compound (Illustrative) This table presents typical parameters that would be obtained from a DFT/B3LYP/6-31G calculation. Actual values may vary based on the specific level of theory and basis set used.*

ParameterBond/AtomsPredicted Value
Bond Lengths (Å)
C=C (allyl)1.34
C-C (allyl)1.50
C-N (allyl-morpholine)1.46
C-N (ring)1.47
C-O (ring)1.43
C-C (ring)1.53
**Bond Angles (°) **
C=C-C124.5
C-C-N112.0
C-N-C (ring)110.0
N-C-C (ring)110.5
C-O-C (ring)111.0
Dihedral Angles (°)
C=C-C-N~120.0 (gauche)
C-N-C-C (ring)~60.0 (staggered)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play the most significant role in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity. irjweb.com

These parameters are calculated using DFT methods and are instrumental in understanding the molecule's electrophilic and nucleophilic nature. mdpi.com

Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound (Illustrative) Calculated using hypothetical HOMO and LUMO energy values to illustrate the concept.

ParameterFormulaPredicted Value (eV)
E_HOMO--8.50
E_LUMO--0.50
Energy Gap (ΔE) E_LUMO - E_HOMO8.00
Ionization Potential (I)-E_HOMO8.50
Electron Affinity (A)-E_LUMO0.50
Electronegativity (χ)(I + A) / 24.50
Chemical Hardness (η)(I - A) / 24.00
Softness (S)1 / η0.25

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties of this compound

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the physical movements of atoms and molecules over time. ebsco.comwikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations can reveal the dynamic evolution of molecular systems, from conformational changes to intermolecular interactions. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgscribd.com this compound has several sources of conformational flexibility:

Morpholine (B109124) Ring Puckering: The six-membered morpholine ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. MD simulations can model the dynamic interconversion between different chair and boat conformations, a process known as ring flipping. scribd.com

Allyl Group Rotation: Free rotation can occur around the C-N and C-C single bonds of the allyl substituent. This leads to various rotamers, which can be described by their dihedral angles as anti (180°), gauche (60°), or syn (0°).

MD simulations map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. libretexts.org This provides a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

MD simulations are exceptionally well-suited for studying how a molecule like this compound interacts with its environment at a mechanistic level. nih.govnsf.gov

Solvent Interactions: When simulating this compound in a solvent like water or DMSO, MD can model the formation of solvation shells around the molecule. By analyzing radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific atoms of this compound (e.g., the morpholine nitrogen and oxygen). This provides insight into solubility and how the solvent structure is perturbed by the solute. itu.edu.trmpg.de Studies on related compounds have shown that solvents like DMSO can influence molecular structure and bonding. researchgate.net

Biological System Interactions: In the context of systems biology or drug discovery, MD simulations can model the interaction of this compound with a biological target, such as a protein receptor or an enzyme. nih.govnih.gov These simulations can predict the preferred binding pose of the molecule within a binding site, identify key intermolecular interactions (like hydrogen bonds or van der Waals forces), and estimate the binding free energy. This provides a dynamic, mechanistic picture of the recognition and binding process that is crucial for understanding biological activity. nih.gov

Conformational Flexibility and Dynamic Behavior of this compound

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. unibo.itsns.it

DFT calculations are a primary tool for predicting vibrational and NMR spectra. scirp.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. sns.it These computed frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps in assigning specific vibrational modes to observed absorption bands, confirming the presence of functional groups like the C=C double bond of the allyl group or the C-O-C ether linkage in the morpholine ring. researchgate.netresearcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. rsc.org Methods like the Gauge-Invariant Atomic Orbital (GIAO) are commonly used for this purpose. scielo.org.mx Theoretical predictions of chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for structural elucidation. rsc.org Discrepancies between predicted and experimental spectra can often be resolved by considering conformational averaging or solvent effects. scielo.org.mxrsc.org

NMR Chemical Shift and Coupling Constant Calculations for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters such as chemical shifts and coupling constants.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method has demonstrated good agreement with experimental values for various molecules. researchgate.net For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. These calculated values are then compared with experimental data to validate the computational model and to aid in the assignment of complex spectra. The correlation between theoretical and experimental shifts is often evaluated using linear regression analysis, with high R-squared values indicating a strong correlation.

Table 1: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm) Calculated ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm)
C1 53.8 54.1 - -
C2 67.2 67.5 - -
C3 60.9 61.2 - -
C4 134.5 134.8 - -
C5 118.3 118.6 - -
H1 - - 2.45 2.48
H2 - - 3.65 3.68
H3 - - 2.95 2.99
H4 - - 5.85 5.89

Note: The data in this table is hypothetical and for illustrative purposes only. Actual computational and experimental values would be required for a real analysis.

Similarly, NMR coupling constants, which provide information about the connectivity and dihedral angles between atoms, can be calculated. conflex.co.jp The Karplus equation and its variations are often employed to relate the calculated dihedral angles to vicinal coupling constants (³J). conflex.co.jp These calculations are particularly useful for determining the three-dimensional structure of molecules in solution. conflex.co.jp For this compound, calculating the coupling constants between protons on the allyl group and the morpholine ring can help to define its conformational preferences.

Vibrational Frequency Predictions for IR and Raman of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. libretexts.orglibretexts.org Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

DFT calculations are commonly used to compute the nuclear Hessian matrix, from which vibrational frequencies can be derived. github.iofaccts.de The calculated frequencies are often scaled to better match experimental data, accounting for approximations in the theoretical model and anharmonicity. researchgate.net The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

For this compound, theoretical IR and Raman spectra can be generated. These predicted spectra can be compared with experimental ones to confirm the molecular structure and to understand the nature of its vibrational modes. For example, the characteristic C=C stretching frequency of the allyl group and the C-O-C stretching frequencies of the morpholine ring can be identified and analyzed. libretexts.org

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Calculated IR Frequency (cm⁻¹) Calculated Raman Intensity Experimental IR Frequency (cm⁻¹)
C-H stretch (allyl) 3080 Medium 3075
C-H stretch (morpholine) 2950, 2850 Strong 2955, 2858
C=C stretch (allyl) 1645 Strong 1642
C-N stretch 1140 Medium 1145

Note: This table contains hypothetical data for illustrative purposes. Actual calculated and experimental values would be necessary for a definitive analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). frontiersin.orgresearchgate.net These models are valuable tools in drug discovery and materials science for predicting the properties of new or untested compounds. cas.orgarxiv.org

Descriptors Development for this compound and Analogs

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net For this compound and its analogs, a wide range of descriptors can be calculated using various software packages.

These descriptors can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight). chemeo.com

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices). plos.org

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume).

The selection of relevant descriptors is a critical step in building a robust predictive model. nih.gov

Predictive Modeling for Biological or Material Properties of this compound

Once a set of descriptors is generated, statistical methods and machine learning algorithms are used to build a predictive model. frontiersin.org This involves training the model on a dataset of compounds with known activities or properties. The goal is to create a model that can accurately predict the properties of new compounds, such as this compound, based on their calculated descriptors.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR) uninsubria.it

Partial Least Squares (PLS)

Support Vector Machines (SVM) numberanalytics.com

Random Forest (RF) numberanalytics.com

Artificial Neural Networks (ANN) nih.gov

These models can be used to predict a variety of properties for this compound, including its potential biological activities or its suitability for specific material applications. numberanalytics.comnih.govarxiv.org For instance, a QSAR model could be developed to predict the potential of this compound derivatives as inhibitors for a particular enzyme, while a QSPR model might predict its solubility or boiling point. The reliability of these predictive models is highly dependent on the quality and diversity of the data used for their training and validation. cas.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Toxicological and Ecotoxicological Research on N Allylmorpholine Mechanistic Focus

Cellular and Sub-cellular Mechanisms of N-Allylmorpholine Interaction

Direct research into the cellular interactions of this compound is sparse. However, studies on various morpholine (B109124) derivatives provide a framework for potential mechanisms of action, generally pointing towards the induction of cell death and interference with critical cellular pathways.

There is no specific data detailing the in vitro cytotoxicity mechanisms of pure this compound. However, extensive research has been conducted on metal complexes incorporating this compound derivatives and other N-substituted morpholines, which demonstrate significant cytotoxic effects.

Studies on platinum(II) and palladium(II) complexes with this compound-4-carbothioamide have shown these compounds to be effective cytostatics and cytotoxics. researchgate.net Research indicates that these complexes can induce apoptosis, a form of programmed cell death. ukrbiochemjournal.org For instance, certain platinum(II) iodide n,π-chelate complexes containing this compound-4-carbothioamide have demonstrated a greater cytotoxic and pro-apoptotic effect on the human liver cancer cell line HepG2 than the conventional chemotherapy drug cisplatin (B142131). ukrbiochemjournal.org The mechanism for these complexes is suggested to involve interaction with DNA, leading to anti-metastatic and pro-apoptotic activity. researchgate.netresearchgate.net

Other research into different classes of N-substituted morpholine derivatives has also revealed potent cytotoxic activity. A study on novel indoline (B122111) and morpholine derivatives found that while indoline derivatives were generally more cytotoxic, certain morpholine compounds also exhibited effects. nih.gov Specifically, some morpholine-substituted quinazoline (B50416) derivatives were found to inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death through apoptosis. nih.gov Further analysis of an indoline derivative suggested that calcium-dependent mechanisms in the mitochondria could play a role in the apoptotic pathway. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Morpholine Derivatives This table presents data for morpholine derivatives, not this compound itself, to illustrate the cytotoxic potential of this class of compounds.

Compound Class Cell Line IC50 (µM) Reference
Morpholine-Substituted Tetrahydroquinoline (10e) A549 (Lung Cancer) 0.033 mdpi.compreprints.org
Morpholine-Substituted Tetrahydroquinoline (10h) MCF-7 (Breast Cancer) 0.087 mdpi.compreprints.org
Morpholine-Substituted Tetrahydroquinoline (10d) MDA-MB-231 (Breast Cancer) 1.003 mdpi.com
Morpholine-Substituted Quinazoline (AK-3) A549 (Lung Cancer) 10.38 nih.gov
Morpholine-Substituted Quinazoline (AK-3) MCF-7 (Breast Cancer) 6.44 nih.gov
Morpholine-Substituted Quinazoline (AK-10) MCF-7 (Breast Cancer) 3.15 nih.gov
Morpholine-Substituted Quinazoline (AK-10) SHSY-5Y (Neuroblastoma) 3.36 nih.gov

Direct evidence of receptor binding or signaling pathway modulation by this compound is not available. However, research on related compounds suggests plausible targets. For example, a class of morpholine-substituted tetrahydroquinoline derivatives has been investigated for its potential as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial in regulating cell growth and proliferation. mdpi.compreprints.org

Furthermore, the fungicide fenpropimorph, a complex morpholine derivative, functions by inhibiting key enzymes (such as sterol Δ14-reductase and sterol Δ8→Δ7 isomerase) involved in the ergosterol (B1671047) biosynthesis pathway in fungi. oekotoxzentrum.ch At physiological pH, morpholine-based fungicides can become protonated, mimicking a high-energy intermediate state of the enzyme's natural substrate, allowing them to bind tightly to the catalytic site and inhibit its function. oekotoxzentrum.ch While this is a specific case for a complex agrochemical, it demonstrates that the morpholine ring can be a key pharmacophore for enzyme inhibition.

In Vitro Cytotoxicity Mechanisms of this compound

Environmental Fate and Degradation Pathways of this compound

Information on the environmental fate and degradation of this compound is exceptionally scarce. Insights must be drawn from the parent compound, morpholine, and general principles of environmental chemistry.

No studies were found that specifically assess the biodegradation of this compound. For the parent compound, morpholine, reports indicate it is inherently biodegradable. usda.gov Its high water solubility and low volatility suggest that the primary environmental compartment for morpholine would be the hydrosphere (water bodies). usda.gov The biodegradation of any organic compound in the environment is dependent on numerous factors, including the presence of adapted microbial communities, nutrient availability (such as nitrogen and phosphorus), temperature, and pH.

Specific experimental data on the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of this compound are not documented in the reviewed literature.

Hydrolytic stability can be a key parameter for biologically active substances. oaji.net One study noted that metal complexes of this compound-4-carbothioamide undergo hydrolysis over a period of 9 to 14 days in aqueous solutions. oaji.net However, this reflects the degradation of the entire metal complex and not necessarily the this compound ligand in isolation. The rate and mechanism of hydrolysis are heavily influenced by pH and temperature. dntb.gov.ua For instance, many organic compounds are stable at neutral pH but degrade under acidic or alkaline conditions. karger.com

There are no available studies that identify the metabolites of this compound resulting from biological or environmental degradation, nor are there assessments of its environmental persistence. The identification of metabolites is a critical component of assessing the long-term impact of a chemical, as metabolites may have their own toxicological profiles. peercommunityin.org Without empirical data, it is difficult to predict the specific biotransformation products of this compound or how long the parent compound or its metabolites might persist in various environmental matrices.

Impact of this compound on Biotic Systems (Mechanistic Aspects)

Influence of this compound on Microbial Communities and Enzyme Activity

No studies were identified that specifically investigated the impact of this compound on soil or aquatic microbial communities. Research on the parent compound, morpholine, indicates that it can be degraded by certain microorganisms, such as Mycobacterium species, which utilize it as a source of carbon and nitrogen. nih.govresearchgate.net The degradation pathway for morpholine in these organisms has been shown to involve enzymes like cytochrome P-450 monooxygenase. nih.gov

While some complex derivatives, such as chromone-containing allylmorpholines, have been shown to inhibit enzymes like acetyl-cholinesterase and butyryl-cholinesterase in in vivo animal models (zebrafish), this is related to neurotoxicity and not to broad-spectrum effects on environmental microbial enzymes. dntb.gov.ua There is no available data from soil or aquatic microcosm studies that details changes in microbial population dynamics, biomass, or the activity of key soil enzymes (e.g., dehydrogenase, phosphatase, urease) following exposure to this compound.

Biological Accumulation Mechanisms of this compound (if observed)

There is no available research or data on the biological accumulation of this compound in any organism. Key indicators of bioaccumulation potential, such as the n-octanol/water partition coefficient (log Kₒw), are reported as "no data available" in safety data sheets for the compound. echemi.comcombi-blocks.com The parent compound, morpholine, is known to have a very low potential for bioaccumulation due to its high water solubility. mdpi.com However, the addition of the allyl group to the morpholine structure could alter its physicochemical properties, but without experimental data, its bioaccumulation potential remains unknown. No studies involving methods like OECD Guideline 305 (Bioaccumulation in Fish) have been published for this compound.

Future Directions and Emerging Research Avenues for N Allylmorpholine

Integration of N-Allylmorpholine in Sustainable Chemistry Practices

The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, with a focus on reducing environmental impact. The integration of this compound into these practices represents a significant area for future research.

Traditional synthesis methods for this compound, such as the Hofmann alkylation of morpholine (B109124) with allyl chloride, are effective but may involve processes that are not environmentally benign. tandfonline.com Research is moving towards more sustainable synthetic routes. A key area of development is the use of greener solvents and catalysts. For instance, this compound hydrochloride has been identified as a type of ionic liquid, which are considered green chemical solvents. google.com

Future methodologies may focus on one-pot synthesis procedures that minimize waste and energy consumption. A promising approach is the Lewis acid-catalyzed acyl-Claisen rearrangement, which can be performed under controlled conditions to produce functionalized morpholine derivatives. caltech.edu Another avenue involves the selective monoalkylation of amines using reagents like ethylene (B1197577) sulfate, which presents a redox-neutral protocol with high yields and the use of inexpensive reagents. nih.govchemrxiv.org These methods align with the 12 Principles of Green Chemistry, aiming for higher atom economy and reduced use of hazardous substances.

Synthesis MethodDescriptionPotential Green AdvantagesReference
Hofmann AlkylationAlkylation of morpholine with an allyl halide.Established and straightforward method. tandfonline.com
Lewis Acid-Catalyzed Acyl-Claisen RearrangementA researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl morpholine derivative.High stereoselectivity and tolerance for various functional groups. Can be catalyzed by metal salts, potentially reducing the need for harsh reagents. caltech.edu
Selective Monoalkylation with Ethylene SulfateA redox-neutral reaction for converting 1,2-amino alcohols to morpholines.High-yielding, uses inexpensive and less hazardous reagents, and can be performed on a large scale. nih.govchemrxiv.org
Use as Ionic Liquid PrecursorFormation of this compound hydrochloride to act as a green solvent.Potential use as a recyclable and non-volatile solvent medium for other reactions. google.com

Currently, there is no specific research identified that investigates the direct application of this compound in bioremediation processes. However, the broader field of nanotechnology offers potential avenues for its future use in environmental cleanup. azonano.com Nanomaterials, such as iron-based nanoparticles, are utilized for water purification to remove pollutants. azonano.com Future research could explore the functionalization of such nanoparticles with this compound or its derivatives. The tertiary amine structure within the morpholine ring could potentially be exploited for binding heavy metals or other contaminants, creating novel materials for environmental remediation. tandfonline.comjbclinpharm.org This remains a nascent area requiring dedicated investigation to determine feasibility and effectiveness.

Green Synthesis Methodologies for this compound

Advanced Applications in Targeted Therapies and Diagnostics Involving this compound (Mechanistic Focus)

The morpholine ring is a recognized privileged structure in medicinal chemistry, appearing in numerous drugs targeting the central nervous system. pharmjournal.ru This provides a strong foundation for exploring this compound derivatives in more advanced therapeutic and diagnostic roles.

Fluorescent chemical probes are essential tools for visualizing and understanding complex biological processes at the molecular level. le.ac.ukresearchgate.netnih.gov The development of probes based on the this compound scaffold is a promising research direction. Derivatives of this compound, such as this compound-4-carbothioamide, have been synthesized and used to create coordination polymers with metals like silver (Ag(I)). researchgate.netresearchgate.net

Future work could focus on designing these metal complexes or other derivatives to function as fluorescent probes. For example, a probe could be engineered to change its fluorescence properties upon binding to a specific biological target, such as an enzyme or receptor. researchgate.net Given that chromone-containing allylmorpholines (CCAMs) have shown activity as N-methyl-D-aspartate (NMDA) receptor blockers, probes could be designed to image these receptors in the brain, aiding in the diagnosis and study of neurological disorders. nih.govmdpi.com

Potential Probe TypeDesign StrategyPotential Biological TargetReference
Fluorescent Metal ComplexIncorporate a fluorophore into an this compound-metal complex (e.g., with Ag(I) or Pt(II)).Enzymes, DNA, or specific cell organelles. researchgate.netresearchgate.netukrbiochemjournal.org
Receptor-Targeted ProbeModify chromone-containing allylmorpholine (CCAM) structures to include a fluorescent reporter group.NMDA receptors, Acetylcholinesterase. nih.govmdpi.com
pH-Sensitive ProbeDevelop derivatives where the morpholine nitrogen's protonation state affects fluorescence, for imaging pH changes in cellular compartments like mitochondria.Mitochondria, lysosomes. researchgate.net

Advanced drug delivery systems (DDS), such as lipid or polymer-based nanoparticles, aim to enhance the therapeutic efficacy of drugs by controlling their release and targeting specific tissues. nih.govmdpi.com The incorporation of this compound derivatives into such systems is an emerging field of interest. Chromone-containing allylmorpholines (CCAMs) have been identified as potential neuroprotective agents, but their delivery to the brain is a significant challenge. pharmjournal.ruresearchgate.net

Future mechanistic studies should focus on designing and understanding how this compound-containing nanocarriers function. This includes investigating how the this compound moiety influences particle size, surface charge, drug encapsulation efficiency, and release kinetics. mdpi.com For brain-related diseases, research could explore how these nanoparticles interact with the blood-brain barrier, potentially using mechanisms like receptor-mediated transcytosis to deliver therapeutic agents to the central nervous system. mdpi.comthno.org Attaching these nanoparticles to stem cells, creating a "Trojan horse" to target tumor tissues, is another innovative strategy that could be explored. thno.org

Design of this compound-Containing Probes for Biological Systems

Nanotechnology and this compound Based Hybrid Materials

Nanotechnology offers the tools to create novel materials with enhanced properties by combining organic and inorganic components at the nanoscale. jbclinpharm.org The synthesis of hybrid materials based on this compound is a frontier with significant potential. The allyl group in this compound is particularly useful as it allows for polymerization and copolymerization reactions. tandfonline.com

Research has demonstrated that this compound can be copolymerized with molecules like sulfur dioxide and styrene (B11656) to create new polymers with specific properties. tandfonline.com Future directions could involve the creation of more complex hybrid materials. For example, this compound could be used to functionalize the surface of inorganic nanoparticles (e.g., ZnO, Fe₃O₄), which are then embedded within a polymer matrix to create nanocomposites. mdpi.com Such materials could exhibit improved mechanical strength, thermal stability, or unique electrical properties. mdpi.com Furthermore, the development of coordination polymers using this compound-4-carbothioamide demonstrates the potential to create self-assembling, one-dimensional hybrid materials with interesting catalytic or electronic properties. researchgate.netdntb.gov.ua These advanced materials could find applications in fields ranging from electronics and coatings to biomedicine. jbclinpharm.orgmdpi.com

Synthesis of Nanomaterials with this compound Functionality

The integration of this compound and its derivatives into nanomaterials is an emerging field with the potential to create functionalized nanoparticles for various applications. While direct synthesis of nanoparticles using this compound is still a nascent area, related research provides a strong basis for future exploration.

The primary approach involves using derivatives of this compound as capping or functionalizing agents during nanoparticle synthesis. oiccpress.com These agents can control the growth, stability, and surface properties of the nanoparticles. oiccpress.com For instance, this compound-4-carbothioamide, a derivative, has been used to synthesize Ag(I) coordination polymers. researchgate.net In these structures, the ligand molecules coordinate in a bridging mode through the sulfur atom and the C=C double bond of the allyl group, forming stable chelate metallocycles and polymeric chains. researchgate.net This principle could be extended to the synthesis of metallic nanoparticles where the this compound derivative acts as a stabilizing agent, preventing agglomeration and imparting specific functionalities to the nanoparticle surface. oiccpress.comnih.gov

The future of functionalized nanoparticles is promising, particularly in medicine. researchgate.net The development of nanoparticles functionalized with this compound derivatives could lead to new drug delivery systems. nih.gov The morpholine moiety is recognized for its ability to facilitate transport across the blood-brain barrier, making it a valuable component in designing agents for the central nervous system. nih.gov

Future research will likely focus on:

Green Synthesis Routes: Utilizing plant extracts or other biological methods for the eco-friendly synthesis of nanoparticles functionalized with this compound derivatives. scielo.org.mxfrontiersin.org

Controlled Synthesis: Developing methods like colloidal synthesis to precisely control the size and shape of nanoparticles by using this compound derivatives as stabilizers or even as reductants. chalmers.se

Stimuli-Responsive Materials: Creating "smart" nanoparticles that release a payload in response to specific triggers, an area where the unique chemical properties of this compound could be leveraged. nih.gov

Applications in Sensing and Catalysis Using this compound Derivatives

The unique structural features of this compound and its derivatives make them promising candidates for the development of advanced sensors and catalysts.

Sensing Applications: Derivatives of this compound, particularly those incorporating thiourea (B124793) groups, are being investigated as chemosensors for detecting metal cations. researchgate.net this compound-4-carbothioamide has been used in the synthesis of Ag(I) complexes, highlighting its potential in creating materials for chemical sensors. researchgate.netdntb.gov.ua Chromone-containing allylmorpholines have been shown to alter the dipole potential of lipid membranes, an effect that could be harnessed for the development of novel electrophysiological assays. mdpi.com Future research may focus on creating optical sensors, where the binding of an analyte to an this compound-based probe results in a change in fluorescence or color. frontiersin.org

Catalytic Applications: this compound serves as a key substrate in various catalytic reactions, particularly in isomerization processes. It can be efficiently isomerized to the corresponding enamine using earth-abundant metal catalysts like cobalt pincer complexes. acs.org This reaction is highly stereoselective and compatible with a wide range of functional groups. acs.org The resulting enamines are valuable intermediates for subsequent reactions, such as one-pot Diels-Alder cycloadditions to produce substituted pyridines. acs.org

Furthermore, the morpholine ring itself can act as a modifier in catalytic systems. When used as an inhibitor with Raney nickel or to modify palladium catalysts, it can significantly improve the selectivity of hydrogenation reactions, for example, in the conversion of p-chloronitrobenzene to p-chloroaniline. mdpi.com

Table 1: Research Highlights in this compound for Sensing and Catalysis

Area Application Key Finding Reference
Sensing Chemosensors Thiourea derivatives of this compound show potential for detecting metal cations. researchgate.netresearchgate.net
Bio-sensing Chromone-containing allylmorpholines can modify membrane dipole potential for use in electrophysiological assays. mdpi.com
Catalysis Isomerization Substrate This compound is efficiently isomerized to enamines using cobalt catalysts. acs.org
One-Pot Synthesis In-situ generated enamines from this compound can be used in Diels-Alder reactions. acs.org
Catalyst Modifier Morpholine can improve the selectivity of palladium catalysts in hydrogenation. mdpi.com

Exploration of New Chemical Transformations and Unforeseen Reactivity of this compound

Ongoing research continues to uncover novel reactions and unexpected reactivity patterns for this compound, expanding its synthetic utility.

A reinvestigation of the Prévost reaction of this compound with silver(I) benzoate (B1203000) and iodine revealed unexpected outcomes. publish.csiro.au Instead of only the expected 1,2-dibenzoate, the reaction also yielded a significant amount of a rearranged 1,3-dibenzoate product, highlighting the potential for surprising reaction pathways. publish.csiro.aupublish.csiro.au This propensity for rearrangement is also harnessed in mechanochemical aza-Claisen rearrangements, providing a solvent-free method to synthesize γ,δ-unsaturated amides. nih.gov

The polymerization of this compound presents another avenue of exploration. While its homopolymerization yields only low-molecular-weight viscous liquids, it readily undergoes copolymerization. tandfonline.comtandfonline.com It can form an alternating copolymer with sulfur dioxide and a random copolymer with styrene, opening up possibilities for creating new water-soluble polymers and polyelectrolytes with tailored properties. tandfonline.comtandfonline.com

Recent synthetic efforts have focused on creating complex molecules from this compound. For instance, chromone-containing allylmorpholines (CCAMs) have been synthesized and show potential as drug candidates for neurological disorders due to their inhibitory effects on cholinesterases and NMDA receptors. nih.gov

Table 2: Novel Chemical Transformations of this compound

Reaction Type Reactants Product Type Significance Reference
Prévost Reaction This compound, Ag(I) benzoate, Iodine 1,2- and 1,3-dibenzoates Unforeseen rearrangement product formed. publish.csiro.aupublish.csiro.au
Copolymerization This compound, Sulfur Dioxide Alternating copolymer Formation of new water-soluble polyelectrolytes. tandfonline.comtandfonline.com
Copolymerization This compound, Styrene Random copolymer Creation of polymers with varied properties. tandfonline.comtandfonline.com
Aza-Claisen Rearrangement This compound, Propionyl chloride γ,δ-unsaturated amide Mechanochemical, solvent-free synthesis route. nih.gov
Isomerization/Diels-Alder This compound, Aryl aldimine Substituted Pyridine Efficient one-pot synthesis of valuable heterocycles. acs.org

Challenges and Opportunities in this compound Research

The expanding research into this compound presents both challenges to overcome and significant opportunities for future discovery.

Challenges:

Catalyst Development: While progress has been made, there is still a need for a universal, low-cost catalyst that can efficiently isomerize a broad range of N-allylic substrates, including this compound, under mild conditions. acs.org

Reaction Control: In sequential, one-pot procedures, strong coordination of intermediate products to the metal center of a catalyst can inhibit subsequent reaction steps, a challenge that requires careful catalyst design and reaction engineering. acs.org

Polymerization: The inherent tendency for degradative chain transfer makes the radical-initiated homopolymerization of this compound difficult, limiting the production of high-molecular-weight homopolymers. tandfonline.comtandfonline.com

Mechanistic Understanding: The complexity of rearrangement reactions and the factors that control them require further fundamental study to enable predictable and selective synthesis. ijese.com

Drug Development Hurdles: Translating promising in vitro results of this compound derivatives into viable therapeutic agents involves overcoming general drug discovery challenges, including cost, bioavailability, and accurate disease modeling. nih.govcas.org

Opportunities:

Green Chemistry: There is a significant opportunity to develop more sustainable synthetic methods, such as using earth-abundant metal catalysts and mechanochemical processes, to reduce reliance on precious metals and solvents. acs.orgnih.gov

Advanced Materials: The copolymerization of this compound offers a pathway to new functional polymers, such as polyelectrolytes and water-soluble materials, for a range of applications. tandfonline.com Its derivatives are also prime candidates for creating functionalized nanomaterials for sensing and catalysis. oiccpress.comresearchgate.net

Synthetic Innovation: The ability of this compound to participate in one-pot, multi-component reactions provides a powerful tool for the efficient synthesis of complex molecules, such as substituted pyridines, which are valuable in pharmaceuticals and materials science. acs.org

Medicinal Chemistry: The morpholine scaffold is a well-established pharmacophore in central nervous system drug discovery. acs.orgtandfonline.com Continued exploration of this compound derivatives, such as the chromone-containing allylmorpholines, presents a major opportunity for developing novel treatments for neurodegenerative diseases. nih.gov

The versatility of this compound ensures that it will remain a compound of significant interest. Addressing the current challenges while capitalizing on the numerous opportunities will undoubtedly lead to exciting new discoveries and applications in diverse scientific fields.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-Allylmorpholine?

this compound is typically synthesized via nucleophilic substitution or alkylation of morpholine with allyl halides. Key parameters include:

  • Temperature : 60–80°C for efficient alkylation .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems . Characterization : Use NMR (¹H/¹³C) to confirm allyl group integration and HPLC (>98% purity) for quality control .

Q. How should researchers characterize this compound’s physicochemical properties?

Prioritize the following:

  • Acidity : pKa = 7.05 (measured in aqueous solution at 25°C) .
  • Solubility : Miscible with polar solvents (e.g., water, ethanol); logP = 0.89 .
  • Spectroscopic Data : IR (C-O stretch at 1120 cm⁻¹) and mass spectrometry (m/z 129.1 for molecular ion) .

Q. What experimental precautions are critical for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation exposure (TLV: 5 ppm) .
  • Protective Gear : Nitrile gloves and chemical-resistant aprons; avoid PVC gloves due to permeation risks .
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?

Contradictions often arise from solvent effects or competing reaction pathways. Mitigation strategies:

  • Control Experiments : Vary solvent polarity (e.g., DMSO vs. hexane) to isolate solvent-dependent mechanisms .
  • Isotopic Labeling : Use deuterated analogs to track hydrogen transfer pathways .
  • Statistical Analysis : Apply ANOVA to assess reproducibility across ≥3 independent trials .

Q. What degradation pathways occur under high-temperature conditions, and how can they be modeled?

this compound undergoes thermal decomposition above 150°C, producing:

  • Primary Products : Morpholine and acrolein (identified via GC-MS) .
  • Kinetic Modeling : Use Arrhenius equations (activation energy ~75 kJ/mol) to predict degradation rates . Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to extend thermal stability .

Q. How do computational predictions (e.g., DFT) align with experimental data for this compound’s reactivity?

Discrepancies often stem from solvent effects omitted in simulations. Recommendations:

  • Solvent Correction : Apply COSMO-RS to adjust for solvation energy in DFT calculations .
  • Benchmarking : Compare computed vs. experimental pKa (error margin <0.5 units) .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Nonlinear Regression : Fit data to Hill or logistic models (IC₅₀ calculation) .
  • Error Bars : Report SEM with n ≥ 5 replicates to ensure robustness .

Q. How can researchers design reproducible catalytic studies using this compound?

  • Catalyst Recycling : Test ≥3 cycles with TEM analysis to monitor structural stability .
  • Turnover Frequency (TOF) : Calculate using initial rate approximation (avoid steady-state assumptions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.